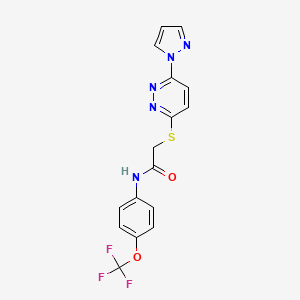
2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide is a useful research compound. Its molecular formula is C16H12F3N5O2S and its molecular weight is 395.36. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide is a complex organic compound notable for its unique structural features, which include a pyridazine ring, a pyrazole moiety, and a trifluoromethoxy-substituted phenyl group. The compound's structure suggests potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways.
Chemical Structure and Properties
The molecular formula of this compound is C13H12F3N5OS, and it has a molecular weight of 353.33 g/mol. The trifluoromethoxy group enhances the compound's lipophilicity and biological activity, making it a candidate for various therapeutic applications.
| Property | Value |
|---|---|
| Molecular Formula | C13H12F3N5OS |
| Molecular Weight | 353.33 g/mol |
| CAS Number | 1351643-05-4 |
The biological activity of this compound is attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. The thioether linkage provides flexibility, allowing the molecule to fit into various binding sites. The presence of both the pyrazole and pyridazine rings facilitates hydrogen bonding and π-π stacking interactions, which are crucial for modulating the activity of target proteins.
Biological Activity Studies
Recent studies have evaluated the biological activity of this compound in various contexts:
- Antimicrobial Activity : Research indicates that derivatives of this compound exhibit significant antimicrobial properties against various pathogens, including Mycobacterium tuberculosis. For instance, compounds with similar structures have shown IC50 values ranging from 1.35 to 2.18 μM against M. tuberculosis H37Ra .
- Enzyme Inhibition : The compound has been tested as an inhibitor of specific enzymes involved in metabolic pathways. Its structural components allow it to effectively inhibit enzymes that play roles in inflammatory responses .
- Cytotoxicity Assessment : In vitro studies demonstrate that the compound exhibits low cytotoxicity against human cell lines, indicating its potential safety for therapeutic applications .
Case Studies
Several case studies highlight the effectiveness of this compound:
- Study on Tuberculosis : A series of substituted derivatives were synthesized and tested for their anti-tubercular activity. Among them, a derivative similar to this compound showed promising results with an IC90 value indicating effective inhibition of bacterial growth .
- P2Y Receptor Antagonism : Research focusing on P2Y receptors demonstrated that compounds with similar structural motifs can act as potent antagonists, suggesting that this compound may also influence platelet aggregation and vascular inflammation through receptor modulation .
Properties
IUPAC Name |
2-(6-pyrazol-1-ylpyridazin-3-yl)sulfanyl-N-[4-(trifluoromethoxy)phenyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F3N5O2S/c17-16(18,19)26-12-4-2-11(3-5-12)21-14(25)10-27-15-7-6-13(22-23-15)24-9-1-8-20-24/h1-9H,10H2,(H,21,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIWHDABSMFIOTJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=NN=C(C=C2)SCC(=O)NC3=CC=C(C=C3)OC(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F3N5O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














